molecular formula C10H11BrOS B14074681 1-(2-(Bromomethyl)-5-mercaptophenyl)propan-1-one

1-(2-(Bromomethyl)-5-mercaptophenyl)propan-1-one

Katalognummer: B14074681
Molekulargewicht: 259.16 g/mol
InChI-Schlüssel: NLDCVYRDAZUZAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Bromomethyl)-5-mercaptophenyl)propan-1-one is an organic compound with a unique structure that includes a bromomethyl group and a mercapto group attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(2-(Bromomethyl)-5-mercaptophenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzaldehyde and thiophenol.

    Reaction Conditions: The key steps involve the formation of the bromomethyl group and the introduction of the mercapto group. This can be achieved through a series of reactions including bromination, thiolation, and subsequent coupling reactions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

1-(2-(Bromomethyl)-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Wissenschaftliche Forschungsanwendungen

1-(2-(Bromomethyl)-5-mercaptophenyl)propan-1-one has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable bonds with other molecules.

Wirkmechanismus

The mechanism of action of 1-(2-(Bromomethyl)-5-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. This is particularly relevant in medicinal chemistry, where it can inhibit or activate specific biological pathways.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

1-(2-(Bromomethyl)-5-mercaptophenyl)propan-1-one can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(2-bromophenyl)propan-1-one and 1-(2-mercaptophenyl)propan-1-one share structural similarities but differ in their functional groups.

Eigenschaften

Molekularformel

C10H11BrOS

Molekulargewicht

259.16 g/mol

IUPAC-Name

1-[2-(bromomethyl)-5-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H11BrOS/c1-2-10(12)9-5-8(13)4-3-7(9)6-11/h3-5,13H,2,6H2,1H3

InChI-Schlüssel

NLDCVYRDAZUZAK-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=CC(=C1)S)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.